Linalyl cinnamate is a natural organic compound classified as an ester. It is commonly found in various plant species, particularly as a constituent of essential oils. Its presence contributes to the characteristic aroma and flavor profiles of these plants. In scientific research, Linalyl cinnamate serves as a valuable subject for studies related to natural product chemistry, fragrance development, and plant biology.
Linalyl cinnamate is an organic compound classified as an ester, derived from the reaction of linalool and cinnamic acid. It is known for its pleasant floral aroma and is primarily used in the fragrance and flavor industries. The compound has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Linalyl cinnamate can be sourced from natural essential oils, particularly from lavender and other aromatic plants that contain linalool. Cinnamic acid, on the other hand, is typically derived from cinnamon bark or synthesized through various chemical processes.
Linalyl cinnamate falls under the category of cinnamate esters, which are characterized by the presence of a cinnamic acid moiety. Its systematic name is (E)-3-phenylprop-2-enoic acid, 2-methyl-3-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl ester.
The synthesis of linalyl cinnamate can be achieved through various methods:
The choice of method often depends on desired purity, yield, and environmental considerations. The use of enzymatic processes is particularly appealing for producing high-purity compounds with lower environmental impact.
Linalyl cinnamate has a complex molecular structure characterized by:
The molecular formula for linalyl cinnamate is , with a molecular weight of approximately 206.25 g/mol.
Linalyl cinnamate can participate in various chemical reactions:
The stability of linalyl cinnamate under different conditions influences its applications in formulations, particularly in fragrances where oxidative stability is crucial.
The mechanism of action for linalyl cinnamate involves several pathways:
Research indicates that linalyl cinnamate's bioactivity may be linked to its ability to interact with cellular receptors or enzymes, although specific molecular targets require further investigation.
Linalyl cinnamate is primarily utilized in:
Linalyl cinnamate (CAS 78-37-5), an ester formed from linalool and cinnamic acid, emerged as a significant fragrance material in the early 20th century. Its initial applications leveraged its dual properties as a fixative and fragrance contributor. Perfumers valued its ability to impart a sweet balsamic character with nuances of lily, neroli, labdanum, and amber, making it indispensable in delicate floral accords like Muguet (Lily-of-the-Valley) [2]. Historical industry literature, including Arctander’s seminal works, emphasized its "soft fruity-herbaceous undertones" and role in extending the longevity of top notes without overwhelming compositions [7].
The compound’s natural occurrence in trace amounts in lavender and other essential oils initially limited its availability. However, advances in esterification techniques enabled its synthesis at scale. Early production involved direct esterification of linalool with cinnamic acid under controlled conditions, yielding a product with a typical assay value of ≥94% and secondary components like linalool [2] [6]. This synthetic accessibility cemented its role in classical perfumery, particularly in French fragrance houses that prized its ability to evoke "natural" complexity.
Linalyl cinnamate played a pivotal role in bridging floral freshness and oriental richness during mid-20th-century fragrance trends. Perfumers exploited its moderate odor strength (rated 4/10) and substantivity (>132 hours at 100%) to create versatile accords [2] [7]. Key applications included:
Table 1: Key Olfactive Properties of Linalyl Cinnamate
Property | Description | Source |
---|---|---|
Odor Type | Balsamic, floral-lily, fruity-herbaceous | Givaudan, Pell Wall [2] |
Blending Partners | Citronellol, lilial, amber materials | Fraterworks [7] |
Substantivity | >132 hours at 100% concentration | TGSC [2] |
Impact in Blends | Moderate (3/10), non-dominant | Fraterworks [7] |
The 1970s–1990s saw its integration into "semi-oriental" fragrances, where it tempered spicy notes with floral softness, reflecting consumer shifts toward versatile, day-to-evening scents [7] [8].
The Research Institute for Fragrance Materials (RIFM) spearheaded critical toxicological and usage assessments of linalyl cinnamate. Key milestones included:
Concurrently, the Council of Europe granted it "A" status (no safety concerns at current usage levels), while the FDA initially listed it under GRAS synthetic flavorings (FEMA 2641) before later restrictions on certain synthetic compounds [2] [6].
Table 2: Institutional Research on Linalyl Cinnamate
Institution | Key Contribution | Impact |
---|---|---|
RIFM | Acute toxicity profiling (1967) | Established safety baseline [6] |
Council of Europe | "Status A" classification (2000) | Cleared for use in cosmetics [6] |
FEMA | GRAS approval as flavor FEMA 2641 | Validated food applications* [2] |
IFRA | No restrictions in Category 4 (fine fragrances) | Enabled unrestricted perfumery use [7] |
*Note: FDA later restricted some synthetic flavorings, though cosmetic use remains unaffected.
These efforts standardized its use at ≤100% in fine fragrances (IFRA Category 4), ensuring regulatory compliance [7].
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